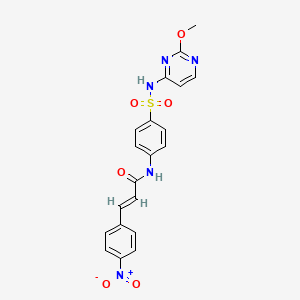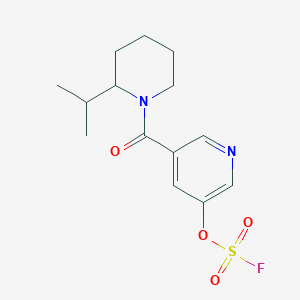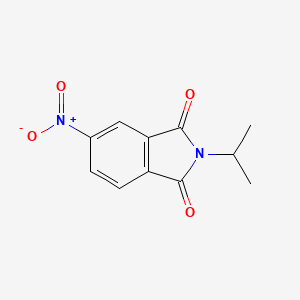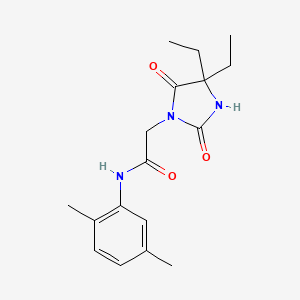
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H17N5O6S and its molecular weight is 455.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide is involved in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry and materials science. Studies like those by Okui et al. (1972) illustrate its role in the formation of pyrimidine derivatives, which have applications in creating materials with specific electronic or light-emitting properties Okui, K., Ito, K., Koizumi, M., Fukumoto, K., & Kametani, T. (1972). Studies on the syntheses of heterocyclic compounds. CDXCI pyrimidine derivatives V. Abnormal condensation products of 4‐amino‐6‐chloro‐2‐methoxypyrimidine with p‐nitrobenzenesulfonyl chloride. Journal of Heterocyclic Chemistry, 9, 1283-1288.
Polymer Science and Material Chemistry
In polymer science, acrylamide derivatives, including those similar in structure to (E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide, are investigated for their potential in creating novel polymeric materials. These materials have applications in biomedicine, electronics, and nanotechnology. For instance, Convertine et al. (2004) explored the controlled polymerization of N-isopropylacrylamide, highlighting the importance of such reactions in developing drug delivery systems Convertine, A. J., Ayres, N., Scales, C., Lowe, A., & McCormick, C. (2004). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules, 5(4), 1177-1180.
Catalysis and Environmental Applications
Further research has explored the use of acrylamide derivatives in catalysis and environmental applications, such as in the synthesis of corrosion inhibitors and in the removal of pollutants from water. Abu-Rayyan et al. (2022) investigated acrylamide derivatives for their effectiveness as corrosion inhibitors, demonstrating the utility of these compounds in protecting metals from corrosion in acidic environments Abu-Rayyan, A., Al Jahdaly, B. A., AlSalem, H., Alhadhrami, N. A., Hajri, A. K., Bukhari, A., Waly, M. M., & Salem, A. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Nanomaterials, 12.
特性
IUPAC Name |
(E)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S/c1-31-20-21-13-12-18(23-20)24-32(29,30)17-9-5-15(6-10-17)22-19(26)11-4-14-2-7-16(8-3-14)25(27)28/h2-13H,1H3,(H,22,26)(H,21,23,24)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMZSUSTHRJAP-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(4-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)


![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)

![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)